molecular formula C12H8F2S2 B1333869 Bis(3-fluorophenyl)disulfide CAS No. 63930-17-6

Bis(3-fluorophenyl)disulfide

Cat. No.: B1333869
CAS No.: 63930-17-6
M. Wt: 254.3 g/mol
InChI Key: LFVFHTBHAIVNJQ-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)disulfide: is an organic compound with the molecular formula C12H8F2S2 It consists of two 3-fluorophenyl groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-fluorophenyl)disulfide can be synthesized through a multi-step process. One common method involves the reaction of phenyl bromide with iron sulfide to obtain phenyl sulfide. The phenyl sulfide is then reacted with copper fluoride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Bis(3-fluorophenyl)disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl disulfides depending on the reagents used.

Scientific Research Applications

Chemistry: Bis(3-fluorophenyl)disulfide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology: In biological research, this compound is used to study the effects of disulfide bonds in proteins and other biomolecules. It helps in understanding the role of disulfide bonds in protein folding and stability .

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Researchers are exploring its use as a pharmacological agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of bis(3-fluorophenyl)disulfide involves its interaction with molecular targets through its disulfide bond. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: Bis(3-fluorophenyl)disulfide is unique due to the specific positioning of the fluorine atoms at the 3-position of the phenyl rings. This positioning influences its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated disulfides .

Properties

IUPAC Name

1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVFHTBHAIVNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372249
Record name bis(3-fluorophenyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-17-6
Record name bis(3-fluorophenyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63930-17-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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